amino
phenol disodium salt dihydrate | Sigma-Aldrich
5-Bromo-PAPS, chemically known as 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a water-soluble derivative of 5-Bromo-PADAP. It is recognized for its role as a sensitive colorimetric reagent primarily used in the detection of metal ions such as zinc, copper, iron, nickel, cobalt, platinum, ruthenium, and rhodium. The compound exhibits distinct color changes upon complexation with these metal ions, making it a valuable tool in various analytical applications .
The mechanism of action of 5-Bromo-PAPS with zinc involves the formation of a coordination complex. The azo group and potentially other electron-donating groups in the molecule interact with the positively charged zinc ion, forming a stable complex. This complexation alters the electronic structure of the chromophore, leading to a shift in the absorption wavelength of light. By measuring the absorbance at a specific wavelength, researchers can indirectly quantify the concentration of zinc in the sample [].
The primary chemical reaction involving 5-Bromo-PAPS is its interaction with divalent metal ions. At a pH range of 7.5 to 9.5, 5-Bromo-PAPS forms a red chelate with zinc ions, which is detectable at a maximum absorbance wavelength of 552 nm. This reaction allows for quantitative analysis of zinc and other metal ions in biological samples . Furthermore, the compound can be utilized in assays to detect pyrophosphate levels resulting from enzymatic reactions such as those occurring during polymerase chain reactions (PCR) .
5-Bromo-PAPS has demonstrated significant biological activity due to its ability to form complexes with various metal ions that play crucial roles in biological systems. For instance, it has been used in assays to monitor zinc levels in serum and other biological fluids. The detection of zinc is particularly important because of its involvement in numerous enzymatic processes and its role as a signaling molecule within cells . Additionally, studies have indicated that 5-Bromo-PAPS can serve as a visual reporter for nucleic acid amplification techniques such as loop-mediated isothermal amplification (LAMP), where it aids in the visualization of amplification events through colorimetric changes .
These methods ensure that the compound retains its chemical integrity and functional properties necessary for its applications .
5-Bromo-PAPS has a wide range of applications across various fields:
Interaction studies involving 5-Bromo-PAPS have focused on its complexation behavior with different metal ions. These studies reveal that:
Such interactions highlight the versatility of 5-Bromo-PAPS as both an analytical reagent and a biological probe.
Several compounds exhibit similar properties to 5-Bromo-PAPS, including:
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| 5-Nitro-PAPS | 2-(5-Nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol | Similar colorimetric properties; used for metal ion detection |
| 5-Bromo-PADAP | 2-(5-Bromo-2-pyridylazo)-phenol | Precursor to 5-Bromo-PAPS; less water-soluble |
| Phenylthiohydantoin | Used in amino acid sequencing | Different application focus but similar detection chemistry |
The uniqueness of 5-Bromo-PAPS lies in its enhanced solubility and specificity for zinc detection compared to its analogs. Its ability to undergo significant color changes upon interaction with various metal ions further distinguishes it from similar compounds .